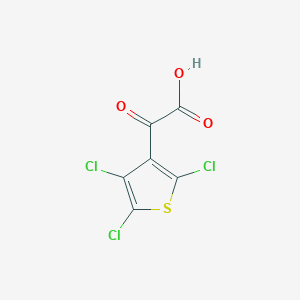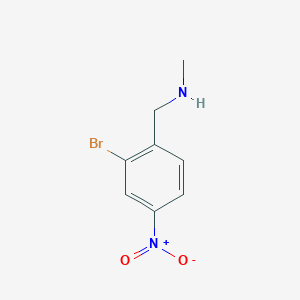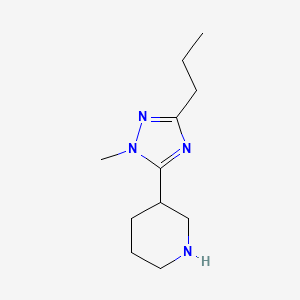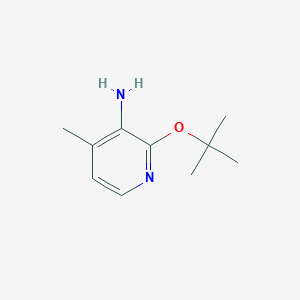
2-(Tert-butoxy)-4-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a tert-butoxy group at the second position and a methyl group at the fourth position. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-4-methylpyridin-3-amine typically involves the introduction of the tert-butoxy group and the methyl group onto the pyridine ring. One common method is the reaction of 4-methylpyridin-3-amine with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)-4-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(tert-butoxy)-4-methylpyridin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butoxy)pyridine: Shares the tert-butoxy group but lacks the methyl group at the fourth position.
4-Methylpyridin-3-amine: Lacks the tert-butoxy group but has the methyl group at the fourth position.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the tert-butoxy group and are used in peptide synthesis
Uniqueness
The combination of the tert-butoxy and methyl groups in 2-(tert-butoxy)-4-methylpyridin-3-amine imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
4-methyl-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-7-5-6-12-9(8(7)11)13-10(2,3)4/h5-6H,11H2,1-4H3 |
Clave InChI |
BICOKUMXPOIPLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


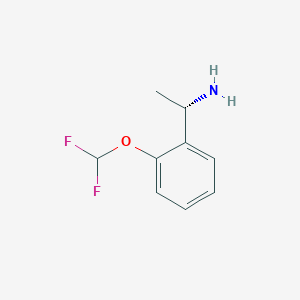
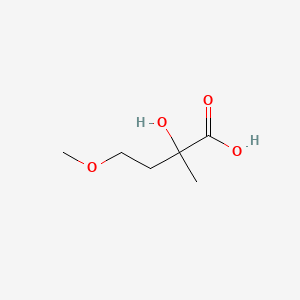
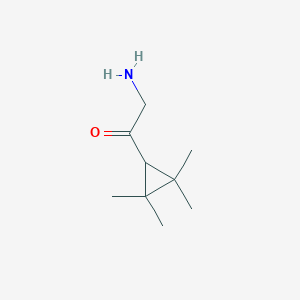

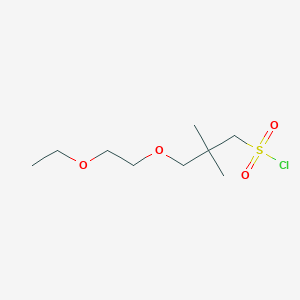

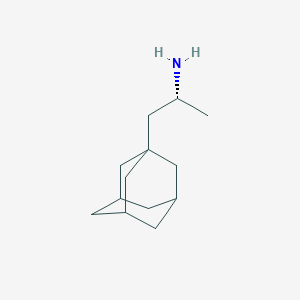
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)

